

A Comparative Analysis of the Metabolic Fates of YK11 and Other Steroidal SARMs

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Compound of Interest

Compound Name: YK11

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the metabolic pathways of **YK11**, a prominent steroidal Selective Androgen Receptor Modulator (SARM), and its counterpart, MK-0773. The information presented herein is intended to support research, scientific, and drug development endeavors by offering objective comparisons and supporting experimental data.

Introduction to Steroidal SARMs: YK11 and MK-0773

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors. Unlike traditional anabolic steroids, SARMs are designed to elicit anabolic effects in muscle and bone while minimizing androgenic side effects in other tissues.[1] Steroidal SARMs, such as **YK11** and MK-0773, are characterized by their steroid-based chemical structures.

YK11 is a synthetic steroidal SARM known for its potent anabolic effects, which are attributed to its dual mechanism of action as a partial agonist of the androgen receptor (AR) and a myostatin inhibitor.[2][3] MK-0773 is another steroidal SARM developed for its potential therapeutic applications in conditions like sarcopenia.[4] It also acts as a partial agonist of the AR but is distinguished by its reduced induction of the N-/C-terminal interaction of the receptor. [2][5]

Comparative Metabolic Pathways

The metabolic fate of a drug is a critical determinant of its efficacy, safety, and detection. This section compares the known metabolic pathways of **YK11** and MK-0773 based on available in vivo and in vitro studies.

YK11 Metabolism

Studies on the in vivo metabolism of **YK11** have revealed extensive biotransformation, with no intact **YK11** being detected in urine samples.^{[6][7]} The primary metabolic routes involve Phase I and Phase II reactions, leading to a variety of metabolites.

Phase I Metabolism: The initial metabolic steps for **YK11** involve hydrolysis and oxidation. The labile orthoester-derived moiety on the D-ring of the **YK11** molecule is a primary site for metabolic conversion.^[6]

Phase II Metabolism: Following Phase I reactions, the resulting metabolites undergo extensive conjugation. The most common Phase II modifications are glucuronidation and sulfation.^{[6][7]} These conjugated metabolites are more water-soluble and are readily excreted in urine. Unconjugated metabolites have been observed to disappear within 24 hours post-administration, while glucuronidated and sulfated metabolites are detectable for over 48 hours.^[6]

MK-0773 Metabolism

In vitro studies using human liver microsomes (HLM) have provided insights into the Phase I metabolism of MK-0773. Similar to **YK11**, MK-0773 undergoes considerable metabolic transformation.^[8]

Phase I Metabolism: The primary Phase I metabolic pathways for MK-0773 are mono- and bisoxygenation of the steroidal structure.^[8] At least ten different monooxygenated species have been identified in HLM incubations.^[8] Electrochemical conversion methods have also been used to simulate metabolic reactions, predominantly yielding three monohydroxylated metabolites.^[8]

Phase II Metabolism: While the initial search results focus on Phase I metabolism, it is expected that the hydroxylated metabolites of MK-0773 would be susceptible to subsequent Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion, a common pathway for steroidal compounds.

Data Presentation: Metabolite Summary

The following table summarizes the key metabolites identified for **YK11** and MK-0773.

SARM	Study Type	Key Metabolic Reactions	Major Metabolites Identified	Reference
YK11	In vivo (human)	Hydrolysis, Oxidation, Glucuronidation, Sulfation	14 deuterated urinary metabolites (unconjugated, glucuronidated, and sulfated forms)	[6][7]
5β-19-nor-pregnane-3α,17β,20-triol (glucuronidated)	[6]			
5β-19-nor-pregnane-3α,17β-diol-20-one (glucuronidated)	[6]			
MK-0773	In vitro (human liver microsomes)	Monooxygenation, Bisooxygenation	At least 10 monooxygenated species	[8]
In vitro (electrochemistry)	Monohydroxylation	3 monohydroxylated metabolites	[8]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited metabolism studies.

YK11 In Vivo Metabolism Study Protocol

A human elimination study was conducted to identify the urinary metabolites of **YK11**.^[7]

- Test Substance: Six-fold deuterated **YK11** was administered to a human volunteer to distinguish the drug's metabolites from endogenous compounds.^[7]
- Sample Collection: Urine samples were collected at various time points post-administration.^[6]
- Sample Preparation: Urine samples were subjected to enzymatic hydrolysis with β -glucuronidase to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) and liquid-liquid extraction (LLE) to isolate the metabolites.^[9]
- Analytical Instrumentation:
 - Hydrogen isotope ratio mass spectrometry coupled to single quadrupole mass spectrometry was used for the initial identification of deuterated metabolites.^[6]
 - Gas chromatography-high resolution-high accuracy mass spectrometry (GC-HRMS) was employed for the further characterization of the metabolites.^{[6][7]}
- Structure Verification: The chemical structures of the most promising glucuronidated metabolites were confirmed by in-house synthesis and nuclear magnetic resonance (NMR) analysis.^[6]

MK-0773 In Vitro Metabolism Study Protocol

The Phase I metabolism of MK-0773 was investigated using human liver microsomes and electrochemical conversion.^[8]

- Incubation with Human Liver Microsomes (HLM):
 - MK-0773 was incubated with pooled HLM in the presence of an NADPH-regenerating system to initiate enzymatic reactions.
 - The reaction was quenched, and the metabolites were extracted for analysis.

- Electrochemical Conversion:
 - An electrochemical cell was used to simulate oxidative metabolism.
 - A solution of MK-0773 was passed through the cell, and the resulting products were collected.
- Analytical Instrumentation:
 - Liquid chromatography-high-resolution/high-accuracy tandem mass spectrometry (LC-HRMS/MS) with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) was used to identify and characterize the metabolites.[8]
- Structure Elucidation: Elemental composition data and product ion mass spectra were generated for the identified metabolites. NMR spectroscopy was used to support the proposed structures of the electrochemically-derived products.[8]

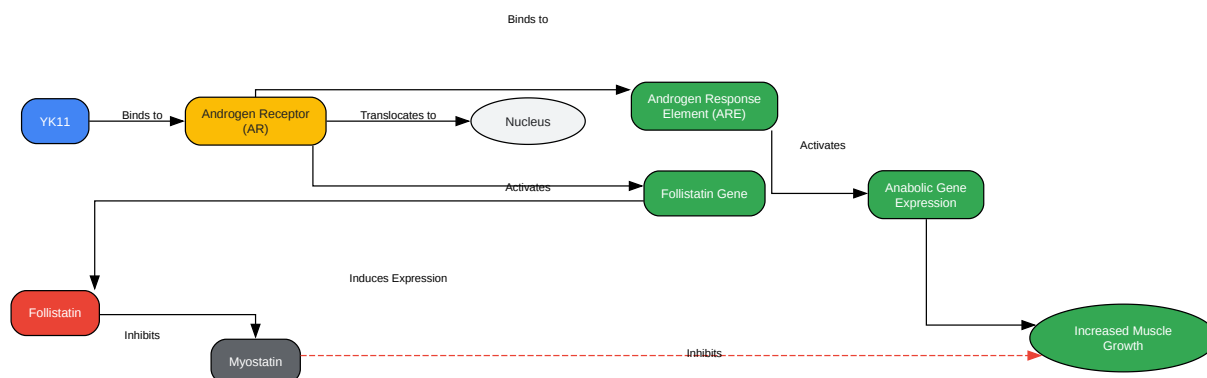
Signaling Pathways

The distinct pharmacological effects of **YK11** and MK-0773 can be attributed to their differential engagement of cellular signaling pathways.

YK11 Signaling Pathway

YK11's anabolic activity is mediated through a dual mechanism:

- Partial Androgen Receptor Agonism: **YK11** binds to the androgen receptor and acts as a partial agonist. This leads to the translocation of the AR to the nucleus and the subsequent modulation of gene expression, promoting anabolic effects in muscle tissue.[2][3]
- Myostatin Inhibition: Uniquely among known SARMs, **YK11** induces the expression of follistatin, a potent inhibitor of myostatin. Myostatin is a negative regulator of muscle growth. By inhibiting myostatin, **YK11** further enhances muscle hypertrophy.[2][3]



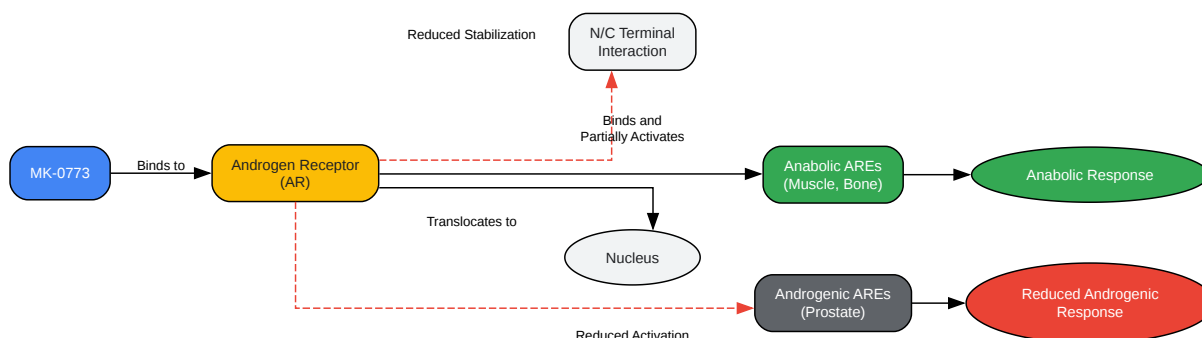
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Diagram of the dual-action signaling pathway of **YK11**.

MK-0773 Signaling Pathway

MK-0773 exerts its tissue-selective anabolic effects through a more nuanced interaction with the androgen receptor.

- **Partial Androgen Receptor Agonism:** MK-0773 is a partial agonist of the AR, with its maximal anabolic effects being approximately 80% of those of dihydrotestosterone (DHT).[4]
- **Reduced N-/C-Terminal Interaction:** A key feature of MK-0773's mechanism is its significantly reduced ability to stabilize the N-terminal/C-terminal (N/C) interaction of the AR.[2][5] This interaction is believed to be crucial for the full transcriptional activation of the receptor required for effects in reproductive tissues. By minimizing this interaction, MK-0773 achieves a more anabolic-selective profile.[2][5]



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Signaling pathway of MK-0773 highlighting its tissue selectivity.

Conclusion

This comparative guide highlights the distinct metabolic pathways and signaling mechanisms of the steroidal SARMs **YK11** and MK-0773. **YK11** undergoes extensive metabolism, with no parent compound found in urine, and exerts its anabolic effects through both AR agonism and myostatin inhibition. MK-0773 also experiences significant Phase I metabolism and achieves its tissue selectivity through partial AR agonism with reduced N/C-terminal interaction. A comprehensive understanding of these differences is paramount for the continued research and development of safer and more effective anabolic agents. Further in vivo studies on the metabolism of MK-0773 and other steroidal SARMs are warranted to provide a more complete comparative profile.

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